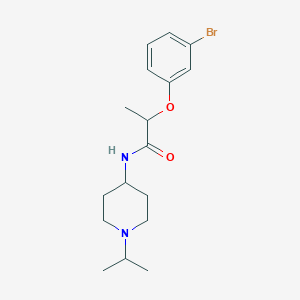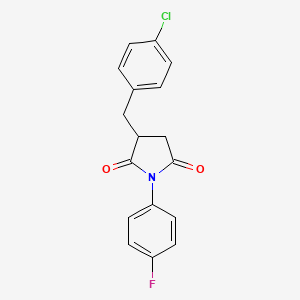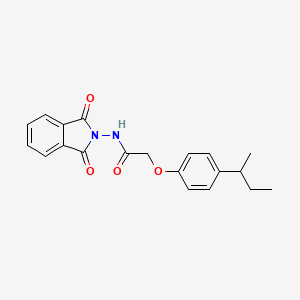
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPP belongs to the class of piperidine derivatives and has been found to possess a wide range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to act primarily as a kappa opioid receptor agonist. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been found to induce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have a significant impact on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide offers several advantages for laboratory experiments, including its high potency and selectivity for the kappa opioid receptor. However, 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also has some limitations, including its relatively short half-life and the potential for tolerance and dependence with prolonged use.
Orientations Futures
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of novel analogs of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in various disease states, such as chronic pain and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide and its effects on various physiological systems.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3-bromophenol with N-isopropylpiperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-chloropropanoyl chloride to form 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various therapeutic areas such as pain management, addiction treatment, and neurodegenerative disorders. Several studies have shown that 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exhibits potent analgesic effects and can effectively reduce pain sensitivity in animal models. 2-(3-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOVPHMUJQAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)

![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)